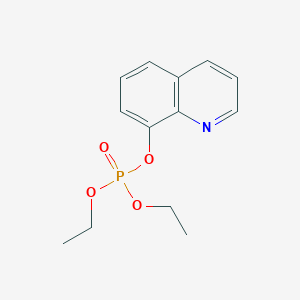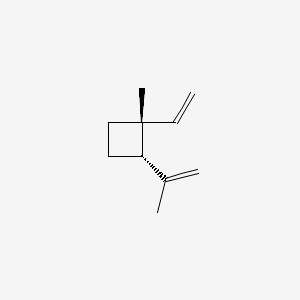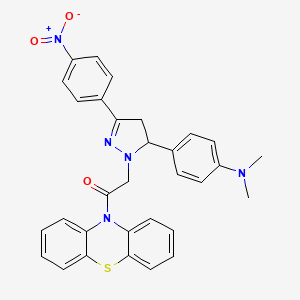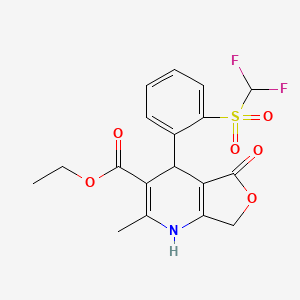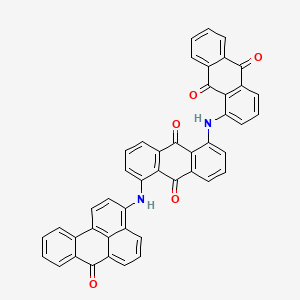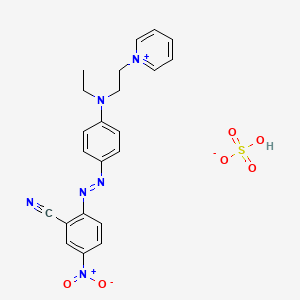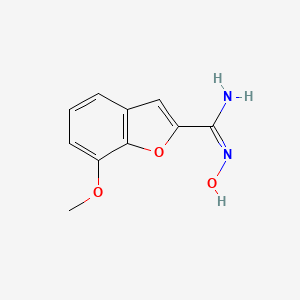![molecular formula C22H32Cl3N5O2 B12711020 2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride CAS No. 110629-30-6](/img/structure/B12711020.png)
2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride is a complex organic compound with a unique structure that includes a nitro group, a piperazine ring, and a phenylprop-2-enyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride involves multiple steps. One common approach is the nitration of 2,6-dimethylpyridine to introduce the nitro group, followed by the formation of the piperazine ring through a series of substitution reactions. The phenylprop-2-enyl group is then added via a Friedel-Crafts acylation followed by a Clemmensen reduction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophilic reagents for substitution reactions. Typical conditions involve moderate temperatures and pressures to ensure the stability of the compound.
Major Products
The major products formed from these reactions include various amine derivatives and substituted piperazine compounds, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the piperazine ring can interact with various receptors and enzymes, modulating their activity. The phenylprop-2-enyl group may enhance the compound’s binding affinity to certain targets, contributing to its overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2,6-dimethyl-3-nitropyridin-4-ol: Shares the nitro and dimethyl groups but lacks the piperazine and phenylprop-2-enyl groups.
1,3-dimethyl-2-nitrobenzene: Similar nitro and dimethyl groups but different ring structure.
Uniqueness
2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride is unique due to its combination of a nitro group, a piperazine ring, and a phenylprop-2-enyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler compounds.
Propiedades
Número CAS |
110629-30-6 |
|---|---|
Fórmula molecular |
C22H32Cl3N5O2 |
Peso molecular |
504.9 g/mol |
Nombre IUPAC |
2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride |
InChI |
InChI=1S/C22H29N5O2.3ClH/c1-18-17-21(22(27(28)29)19(2)24-18)23-10-12-26-15-13-25(14-16-26)11-6-9-20-7-4-3-5-8-20;;;/h3-9,17H,10-16H2,1-2H3,(H,23,24);3*1H/b9-6+;;; |
Clave InChI |
KEVLNHYDUKRUGQ-HCRDSFAKSA-N |
SMILES isomérico |
CC1=CC(=C(C(=N1)C)[N+](=O)[O-])NCCN2CCN(CC2)C/C=C/C3=CC=CC=C3.Cl.Cl.Cl |
SMILES canónico |
CC1=CC(=C(C(=N1)C)[N+](=O)[O-])NCCN2CCN(CC2)CC=CC3=CC=CC=C3.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



